molecular formula C13H13NO B13617041 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

Cat. No.: B13617041
M. Wt: 199.25 g/mol
InChI Key: JPJXYMCRUFFCNB-UHFFFAOYSA-N
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Description

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a propen-1-ol group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol typically involves the reaction of 2-methylquinoline with propen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives with different functional groups, such as quinoline carboxylic acids, quinoline alcohols, and substituted quinolines .

Scientific Research Applications

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(2-methylquinolin-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C13H13NO/c1-3-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h3-8,13,15H,1H2,2H3

InChI Key

JPJXYMCRUFFCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(C=C)O

Origin of Product

United States

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